(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
CAS No.: 1241677-90-6
Cat. No.: VC5476637
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.189
* For research use only. Not for human or veterinary use.
![(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid - 1241677-90-6](/images/structure/VC5476637.png)
Specification
CAS No. | 1241677-90-6 |
---|---|
Molecular Formula | C10H10F3NO3 |
Molecular Weight | 249.189 |
IUPAC Name | (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Standard InChI | InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Standard InChI Key | YZXUCQCJZKJMIR-MRVPVSSYSA-N |
SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Stereochemistry
(2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid belongs to the class of non-proteinogenic amino acids, with a molecular formula of and a molecular weight of 249.19 g/mol . The (2R) configuration denotes the chiral center at the second carbon of the propanoic acid chain, critical for its interactions with biological targets. The trifluoromethoxy (-OCF) group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and metabolic stability.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1241677-90-6 | |
Molecular Formula | ||
Molecular Weight | 249.19 g/mol | |
Chiral Configuration | (2R) | |
Solubility | Not reported | |
Stability | Not reported |
Synthesis and Industrial Preparation
Radical Trifluoromethylation Strategies
Industrial synthesis often employs radical trifluoromethylation to introduce the -OCF group. This method leverages photoredox catalysis or transition metal-mediated processes to generate carbon-centered radicals, which subsequently react with trifluoromethyl sources. For instance, Vulcanchem’s protocol involves Suzuki–Miyaura coupling under mild conditions to ensure functional group tolerance and high yields. The stereochemical integrity of the (2R) configuration is preserved using chiral auxiliaries or asymmetric catalysis.
Biological Activity and Mechanism
Anticancer Applications
Electron-deficient aromatic systems, such as the trifluoromethoxy-phenyl group, often exhibit anticancer activity via DNA intercalation or kinase inhibition. While direct evidence is lacking, analogues with similar substituents show antiproliferative effects in glioblastoma and breast cancer models. The compound’s ability to perturb cellular redox balance through fluorine-induced electronegativity warrants further investigation.
Chemical Reactivity and Stability
Functional Group Transformations
The amino acid backbone permits standard peptide coupling reactions, enabling integration into larger biomolecules. The trifluoromethoxy group undergoes nucleophilic aromatic substitution under acidic conditions, allowing derivatization with amines or thiols. Oxidation of the phenyl ring is mitigated by the electron-withdrawing -OCF group, enhancing stability against metabolic degradation.
pH-Dependent Behavior
In aqueous solutions, the compound exists as a zwitterion, with protonation states varying between pH 2.3 (carboxyl group) and pH 9.7 (amine group). This behavior influences solubility and membrane permeability, though experimental data on partition coefficients (LogP) remain unpublished.
Challenges in Industrial Scaling
Byproduct Formation
Large-scale synthesis faces challenges such as oxidative degradation, evidenced by the formation of 4-phenylquinazoline derivatives during alkylation steps . Mitigation strategies include strict oxygen exclusion and solvent deaeration, as demonstrated in Ni(II)-mediated DKR protocols .
Ligand Recovery
Economic viability relies on ligand recycling. For example, Hamari Chemicals’ DKR process recovers >90% of chiral ligands through precipitation and filtration, reducing material costs . Applying similar techniques to (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid could enhance scalability.
Future Directions and Unmet Needs
Pharmacokinetic Profiling
No data exist on oral bioavailability, half-life, or tissue distribution. In vivo studies using radiolabeled isotopes or LC-MS/MS quantification are critical to advancing therapeutic applications.
Target Deconvolution
High-throughput screening against kinase libraries or GPCR panels could identify mechanistic pathways. Computational docking studies may prioritize targets based on the compound’s electrostatic surface map.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume